1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt

Description

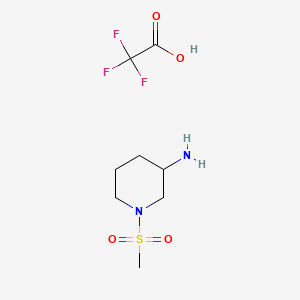

1-(Methylsulfonyl)-3-piperidinamine trifluoroacetic acid salt is a sulfonamide-derived compound characterized by a piperidine ring substituted with a methylsulfonyl group at position 1 and an amine group at position 3, paired with a trifluoroacetic acid (TFA) counterion. This compound is structurally significant due to its sulfonamide moiety, which enhances stability and modulates solubility, and the TFA salt, which improves crystallinity and handling in synthetic processes. It is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs, owing to the piperidine scaffold’s prevalence in bioactive molecules .

Properties

IUPAC Name |

1-methylsulfonylpiperidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.C2HF3O2/c1-11(9,10)8-4-2-3-6(7)5-8;3-2(4,5)1(6)7/h6H,2-5,7H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKCKANJFHZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858084 | |

| Record name | Trifluoroacetic acid--1-(methanesulfonyl)piperidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262309-99-8 | |

| Record name | Trifluoroacetic acid--1-(methanesulfonyl)piperidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of 3-Piperidinamine

The core reaction employs methylsulfonyl chloride (MsCl) as the sulfonating agent. In a representative protocol, 3-piperidinamine is dissolved in dichloromethane (DCM) or acetonitrile, followed by the addition of a base such as triethylamine (TEA) or potassium carbonate to neutralize HCl generated during the reaction. Stoichiometric ratios are critical:

Excess MsCl ensures complete conversion, while the base prevents protonation of the amine, facilitating nucleophilic attack on the sulfonyl chloride. Reaction temperatures typically range from 0°C to room temperature (20–25°C), with completion within 2–4 hours.

Example Procedure:

-

Dissolve 3-piperidinamine (10.0 g, 0.1 mol) in anhydrous DCM (150 mL).

-

Add TEA (12.1 g, 0.12 mol) dropwise under nitrogen.

-

Cool to 0°C and add MsCl (11.5 g, 0.11 mol) over 30 minutes.

-

Stir at room temperature for 3 hours.

-

Quench with water, extract with DCM, and dry over Na₂SO₄.

Yield: 85–90% of 1-(methylsulfonyl)-3-piperidinamine as a white solid.

Salt Formation with Trifluoroacetic Acid

The intermediate 1-(methylsulfonyl)-3-piperidinamine is converted to its TFA salt to enhance solubility and stability. This step involves dissolving the free base in a polar solvent (e.g., ethanol or methanol) and adding TFA in equimolar amounts:

Optimized Conditions:

-

Solvent: Ethanol (anhydrous)

-

Temperature: 0–5°C to minimize side reactions

-

Molar Ratio: 1:1.05 (amine:TFA)

-

Stirring Time: 1 hour

The product precipitates as a crystalline solid, isolated via filtration and washed with cold ethanol. Typical yields exceed 95% with >99% purity by HPLC.

Industrial-Scale Production and Process Optimization

Solvent Selection

Comparative studies reveal that acetonitrile outperforms DCM in large-scale reactions due to higher boiling points (81.6°C vs. 39.6°C), enabling safer reflux conditions. For example, refluxing 3-piperidinamine and MsCl in acetonitrile with K₂CO₃ (1.2 eq) for 5 hours achieves 92% conversion.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB, 0.1 eq) accelerates sulfonylation by phase-transfer effects, reducing reaction time to 1.5 hours with comparable yields.

Purification Strategies

-

Recrystallization: Ethanol/water mixtures (3:1) yield high-purity TFA salt (mp 142–144°C).

-

Chromatography: Silica gel (ethyl acetate/methanol 9:1) resolves residual starting materials in lab-scale syntheses.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (UV 254 nm) | ≥99.5% |

| Melting Point | DSC | 142–144°C |

| MS (ESI+) | HRMS | m/z 229.08 [M+H]+ (C₆H₁₄N₂O₂S) |

| TFA Content | Ion Chromatography | 1.0–1.05 eq |

The molecular ion peak at m/z 229.08 confirms the free base, while TFA content ensures stoichiometric salt formation.

Side Reactions and Mitigation

Over-Sulfonylation

Excess MsCl or prolonged reaction times may yield disulfonylated byproducts. Kinetic studies recommend maintaining MsCl at 1.1 eq and monitoring via TLC (Rf = 0.3 in ethyl acetate).

Hydrolysis of Ms Group

Aqueous workups at elevated pH (>10) risk hydrolyzing the methylsulfonyl moiety. Quenching at pH 6–7 and using cold washes mitigates this.

Comparative Data Across Methodologies

Table 1 summarizes key parameters for lab- and industrial-scale syntheses:

| Parameter | Lab-Scale (DCM/TEA) | Industrial (Acetonitrile/K₂CO₃) |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Base | Triethylamine | Potassium Carbonate |

| Temperature | 0°C → RT | Reflux (81°C) |

| Time | 3 hours | 5 hours |

| Yield | 85% | 92% |

| Purity (HPLC) | 98.5% | 99.2% |

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The piperidine ring can be reduced under specific conditions to form different amine derivatives.

Substitution: The trifluoroacetic acid salt can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoroacetic acid salt under mild conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the methylsulfonyl group can participate in covalent bonding with active sites. The trifluoroacetic acid salt enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous sulfonamide derivatives and TFA salts, focusing on functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonyl Group Variations: The methylsulfonyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability without excessive steric hindrance. Phenylsulfonyl derivatives (e.g., [1-(phenylsulfonyl)piperidin-3-yl]acetic acid) introduce aromatic bulk, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Functional Group Impact: The amine group at position 3 in the target compound facilitates salt formation (e.g., with TFA) and enables nucleophilic reactions, making it versatile for derivatization. Carboxylic acid analogs (e.g., 1-(methylsulfonyl)piperidine-3-carboxylic acid) are precursors for ester or amide prodrugs, whereas maleimide-TFA salts (e.g., N-(2-aminoethyl)maleimide TFA salt) are specialized for thiol-reactive bioconjugation .

Salt Form and Stability: Trifluoroacetate salts (e.g., the target compound and N-(2-aminoethyl)maleimide TFA salt) exhibit high solubility in polar aprotic solvents (e.g., DMSO) but may introduce trace TFA impurities in final products, requiring careful purification . Chiral acid salts (e.g., Apremilast intermediate) are used for enantiomeric resolution, whereas TFA salts prioritize crystallinity and synthetic convenience .

Synthetic Utility :

- The target compound’s methylsulfonyl-piperidine scaffold is a common motif in kinase inhibitors and neuromodulators. Comparatively, perfluorinated sulfonic acids (e.g., 1-propanesulfonic acid derivatives) are highly acidic and used as catalysts but lack pharmaceutical relevance .

Biological Activity

1-(Methylsulfonyl)-3-piperidinamine trifluoroacetic acid salt is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : this compound

- Molecular Formula : C₇H₁₄F₃N₃O₂S

- Molecular Weight : 239.27 g/mol

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in signaling pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens.

- Cytotoxic Effects : The compound has shown selective cytotoxicity towards certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Selective toxicity in cancer cells | |

| Enzyme Inhibition | Potential inhibition of kinases |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Cytotoxicity Assessment :

- In vitro assays on human cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with IC50 values varying between different cell lines.

-

Mechanistic Insights :

- Research focusing on the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology.

Table 2: Case Study Results

| Study Focus | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | >50 | Growth inhibition |

| Cytotoxicity | HeLa | 30 | Induction of apoptosis |

| Cytotoxicity | MCF-7 | 45 | Caspase activation |

Q & A

Q. What are the key synthetic pathways for 1-(Methylsulfonyl)-3-piperidinamine Trifluoroacetic Acid Salt, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Step 1: Methylsulfonylation of 3-piperidinamine using methylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions .

- Step 2: Salt formation with trifluoroacetic acid (TFA) to enhance solubility and stability. TFA is added dropwise to the free base in anhydrous conditions, followed by lyophilization .

- Critical Parameters: Temperature control (<0°C during sulfonylation prevents side reactions), solvent purity (to avoid hydrolysis), and stoichiometric ratios (excess TFA ensures complete salt formation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC-MS: Quantifies purity and detects trace impurities (e.g., residual TFA or unreacted intermediates) .

- NMR (¹H/¹³C): Confirms the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂) and piperidinamine backbone (δ ~2.5–3.5 ppm for amine protons) .

- FT-IR: Identifies sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and TFA carboxylate (C=O at ~1670–1780 cm⁻¹) .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

- Aqueous Buffers: TFA salt form enhances water solubility (e.g., PBS at pH 7.4).

- Organic Mixtures: Use DMSO for stock solutions (≤10% v/v in cell culture media to avoid toxicity) .

- Note: Residual TFA in lyophilized products may alter assay pH; dialysis or ion-exchange resins can mitigate this .

Advanced Research Questions

Q. How does the methylsulfonyl group influence binding affinity to biological targets (e.g., enzymes or receptors)?

- Mechanistic Insight: The sulfonyl group acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues (e.g., serine hydrolases).

- Experimental Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (KD values). Compare with analogs lacking the sulfonyl group to isolate its contribution .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Stability Profiling: Conduct accelerated degradation studies (pH 1–12, 40°C). LC-MS identifies degradation products (e.g., hydrolysis of the sulfonamide bond at acidic pH or TFA dissociation at basic pH) .

- Mitigation: Buffer selection (e.g., citrate for pH 3–6) or formulation with cyclodextrins to protect the sulfonyl group .

Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

- Derivatization: Introduce fluorinated substituents to enhance metabolic stability or modify the piperidine ring to alter lipophilicity (logP).

- In Silico Tools: Molecular dynamics simulations predict blood-brain barrier permeability or CYP450 metabolism .

Q. What analytical methods detect and quantify trace TFA in the final product?

- Ion Chromatography: Quantifies TFA anions (LOQ ~0.1 ppm) .

- ¹⁹F NMR: Specific for fluorine-containing impurities (TFA resonates at ~−75 ppm) .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in salt content?

Q. What environmental safety protocols are recommended for TFA-containing waste?

- Neutralization: Treat waste with calcium hydroxide to precipitate TFA as calcium trifluoroacetate .

- Disposal: Follow EPA guidelines for fluorinated compounds (40 CFR Part 261) due to TFA’s environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.